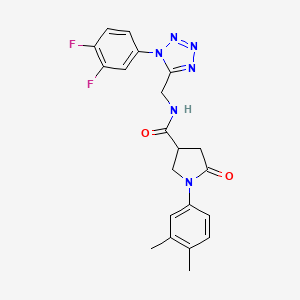

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide

Description

N-((1-(3,4-Difluorophenyl)-1H-tetrazol-5-yl)methyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide is a structurally complex carboxamide derivative featuring a 5-oxopyrrolidine core substituted with a 3,4-dimethylphenyl group at the 1-position and a tetrazole ring linked via a methylene bridge to a 3,4-difluorophenyl moiety. The presence of fluorine atoms and heterocyclic rings (tetrazole) may enhance metabolic stability and target binding, as observed in related structures .

Properties

IUPAC Name |

N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20F2N6O2/c1-12-3-4-15(7-13(12)2)28-11-14(8-20(28)30)21(31)24-10-19-25-26-27-29(19)16-5-6-17(22)18(23)9-16/h3-7,9,14H,8,10-11H2,1-2H3,(H,24,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXPNAIMZECLEJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NCC3=NN=NN3C4=CC(=C(C=C4)F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20F2N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This compound features a complex structure that includes a tetrazole ring, which is known to enhance the pharmacological properties of various drugs. The aim of this article is to explore the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Molecular Formula

- Molecular Weight : 295.28 g/mol

- Chemical Formula : C13H15F2N5O

Structural Features

- Tetrazole Ring : Enhances binding affinity to biological targets.

- Difluorophenyl Group : Increases lipophilicity and potential for cellular uptake.

- Pyrrolidine Core : Contributes to the rigidity and stability of the molecule.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets within cells. The tetrazole moiety acts as a bioisostere for carboxylic acids, facilitating interactions with enzymes and receptors. The difluorophenyl group enhances binding affinity, while the pyrrolidine structure contributes to overall stability.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties:

- In Vitro Studies : Cell viability assays demonstrated that the compound effectively inhibits the growth of various cancer cell lines.

- IC50 Values : In studies involving different cancer types, IC50 values ranged from 0.3 μM to 1.2 μM, indicating potent cytotoxicity against tested cells .

Antimicrobial Properties

Preliminary studies suggest that this compound may also possess antimicrobial activity. Further research is required to elucidate its efficacy against specific bacterial strains.

Study 1: Anticancer Efficacy

A study evaluated the effects of the compound on leukemia cell lines (EU-3) and neuroblastoma cells (NB-1643). Results showed a significant reduction in cell proliferation and increased apoptosis in treated cells compared to controls. The compound demonstrated superior efficacy compared to standard treatments such as nutlin-3 .

Study 2: Mechanistic Insights

Another investigation focused on the molecular mechanisms underlying the anticancer effects. The compound was found to induce caspase activation independent of p53 status, suggesting a novel pathway for inducing apoptosis in resistant cancer cells .

Table 1: Biological Activity Summary

| Activity Type | Observed Effect | IC50 (μM) | Reference |

|---|---|---|---|

| Anticancer | Inhibition of cell growth | 0.3 - 1.2 | |

| Antimicrobial | Potential activity | TBD | TBD |

Table 2: Structural Characteristics

| Feature | Description |

|---|---|

| Tetrazole Ring | Bioisostere enhancing binding affinity |

| Difluorophenyl Group | Increases lipophilicity |

| Pyrrolidine Core | Provides stability and rigidity |

Comparison with Similar Compounds

Key Observations :

- Heterocyclic Influence : The tetrazole in the target compound may act as a bioisostere for carboxylic acids, improving solubility and binding compared to thiadiazole () or pyrazole () .

- Fluorine Substitution: The 3,4-difluorophenyl group in the target compound likely enhances lipophilicity and metabolic resistance compared to mono-fluorinated analogs (e.g., 4-fluorophenyl in ) .

- Bulkier Substituents : The 3,4-dimethylphenyl group at R1 may sterically hinder enzymatic degradation, contrasting with the tert-butoxy group in , which introduces both bulk and polarity .

Pharmacological and Physicochemical Properties

While direct bioactivity data for the target compound are unavailable, comparisons with structurally related compounds provide insights:

- Anticancer Activity : Pyrimidine-carboxamides with para-chloro substituents () showed IC50 values of 14.0 µM against leukemia cells. The target compound’s difluorophenyl and tetrazole groups may enhance potency due to increased electron-withdrawing effects and hydrogen-bonding capacity .

- Antiparasitic Potential: N-(Phenylcycloalkyl)carboxamides in demonstrated nematicidal activity. The target compound’s dimethylphenyl group could improve hydrophobic interactions with parasitic enzyme pockets .

- Metabolic Stability : Trifluoromethyl and fluorine substituents in and correlate with extended half-lives in vivo. The target compound’s 3,4-difluorophenyl group may similarly resist oxidative metabolism .

Q & A

Q. What synthetic methodologies are recommended for preparing this compound, and what critical reaction parameters influence yield?

The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, a general procedure involves reacting intermediates like 5-substituted tetrazoles with activated carbonyl derivatives under mild basic conditions (e.g., K₂CO₃ in DMF at room temperature) . Key parameters include:

- Solvent choice : Polar aprotic solvents (DMF, THF) enhance solubility and reaction rates.

- Base selection : Mild bases (K₂CO₃) minimize side reactions like hydrolysis of sensitive groups .

- Temperature control : Room temperature or mild heating (40–60°C) prevents decomposition of thermally labile intermediates .

Q. Which analytical techniques are essential for confirming the compound’s structural integrity and purity?

- NMR spectroscopy : ¹H/¹³C NMR and ¹⁹F NMR (for fluorinated groups) verify regiochemistry and substituent positions .

- X-ray crystallography : Resolves ambiguities in stereochemistry, as demonstrated for structurally related pyrazole-carboxamides .

- HPLC-MS : Ensures purity (>95%) and identifies byproducts from incomplete substitution or oxidation .

Q. What preliminary biological screening strategies are recommended to identify potential targets?

- Kinase inhibition assays : Prioritize kinases with ATP-binding pockets compatible with the tetrazole-pyrrolidine scaffold.

- Cellular viability assays : Test against cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity .

- Molecular docking : Use the compound’s X-ray structure to predict binding to receptors like GPCRs or ion channels .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve scalability and reduce byproduct formation?

- Flow chemistry : Continuous-flow systems enhance reproducibility and reduce reaction times for multi-step syntheses (e.g., diazomethane intermediates) .

- Design of Experiments (DoE) : Statistically optimize variables (molar ratios, solvent volume) to maximize yield .

- Catalytic systems : Transition-metal catalysts (Pd, Cu) may improve coupling efficiency in aryl-substitution steps .

Q. How should researchers address contradictions in biological activity data across different assays?

- Metabolite profiling : Identify active metabolites that may contribute to discrepancies (e.g., oxidative demethylation of the 3,4-dimethylphenyl group) .

- Buffer compatibility studies : Test activity in varied pH and ionic strength conditions to rule out assay-specific artifacts .

- Orthogonal assays : Validate hits using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) for direct binding measurements .

Q. What computational strategies predict the compound’s metabolic stability and off-target interactions?

- ADMET prediction : Use tools like SwissADME to estimate solubility, CYP450 inhibition, and blood-brain barrier penetration .

- Molecular dynamics (MD) simulations : Model interactions with serum proteins (e.g., albumin) to predict pharmacokinetics .

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals to assess susceptibility to oxidative metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.